molecular formula C8H13NO2S B12574837 S-Penta-2,4-dien-1-yl-L-cysteine CAS No. 194671-09-5

S-Penta-2,4-dien-1-yl-L-cysteine

Cat. No.: B12574837
CAS No.: 194671-09-5
M. Wt: 187.26 g/mol
InChI Key: XUQPQCANQONWAF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Penta-2,4-dien-1-yl-L-cysteine is a non-proteinogenic amino acid derivative characterized by an L-cysteine backbone substituted with a penta-2,4-dienyl group (–CH₂–CH=CH–CH=CH₂) at the sulfur atom.

Properties

CAS No.

194671-09-5

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

(2R)-2-amino-3-penta-2,4-dienylsulfanylpropanoic acid

InChI

InChI=1S/C8H13NO2S/c1-2-3-4-5-12-6-7(9)8(10)11/h2-4,7H,1,5-6,9H2,(H,10,11)/t7-/m0/s1

InChI Key

XUQPQCANQONWAF-ZETCQYMHSA-N

Isomeric SMILES

C=CC=CCSC[C@@H](C(=O)O)N

Canonical SMILES

C=CC=CCSCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Protection of L-Cysteine Functional Groups

To avoid unwanted reactions at the amino and carboxyl groups, these functionalities are commonly protected using standard protecting groups such as:

  • Amino group: Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
  • Carboxyl group: Methyl or ethyl esters.

This step is crucial for the selective reaction of the thiol group.

Synthesis of Penta-2,4-dienyl Electrophile

The penta-2,4-dienyl moiety is introduced as an electrophilic species, often as a halide or sulfonate ester derivative, which can undergo nucleophilic substitution with the cysteine thiol.

  • Preparation of penta-2,4-dienyl halides (e.g., chloride or bromide) is achieved via halogenation of the corresponding alcohol or direct halogenation of the diene precursor.
  • Alternatively, sulfonate esters (e.g., tosylates) can be prepared for better leaving group ability.

Nucleophilic Substitution Reaction (S_N2)

The key step is the nucleophilic attack of the cysteine thiol on the electrophilic penta-2,4-dienyl intermediate.

  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.
  • Base such as sodium hydride (NaH) or sodium carbonate (Na2CO3) is used to deprotonate the thiol, generating the thiolate anion, which is a stronger nucleophile.
  • Reaction temperatures are controlled between 0°C to room temperature to minimize side reactions and decomposition.
  • Reaction times vary from minutes to several hours depending on conditions.

Deprotection and Purification

After the substitution reaction:

  • Protecting groups are removed under mild acidic or basic conditions depending on the protecting groups used.
  • The product is purified by chromatographic techniques such as flash silica gel chromatography or preparative HPLC.
  • Final characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Representative Experimental Data and Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Protection of amino/carboxyl groups Boc2O or Fmoc-Cl, base DCM or DMF 0°C to r.t. 1-3 h >90% Standard amino acid protection
Preparation of penta-2,4-dienyl halide Halogenation (e.g., PBr3) DCM 0°C to r.t. 1-2 h 70-85% Halide as electrophile
Nucleophilic substitution L-cysteine thiolate + penta-2,4-dienyl halide DMF or THF 0°C to r.t. 0.1-16 h 60-80% Base: NaH or Na2CO3
Deprotection Acidic or basic hydrolysis MeOH, HCl or NaOH r.t. 1-4 h 80-90% Removal of Boc/Fmoc groups
Purification Silica gel chromatography Hexane/EtOAc mixtures r.t. - - Final isolation

Research Findings and Optimization Notes

  • The choice of solvent and base critically affects the yield and selectivity of the S_N2 reaction. DMF with NaH at 0°C to room temperature provides optimal conditions for high yield and minimal decomposition.
  • Protecting groups must be stable under the substitution conditions but easily removable afterward.
  • The stereochemistry of the penta-2,4-dienyl moiety is preserved during the substitution, as confirmed by NMR and NOE experiments.
  • Side reactions such as elimination or polymerization of the diene can be minimized by controlling temperature and reaction time.
  • Purification by flash chromatography using a gradient of dichloromethane and methanol or ethyl acetate ensures removal of impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

S-Penta-2,4-dien-1-yl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bonds in the penta-2,4-dienyl group to single bonds.

    Substitution: The penta-2,4-dienyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the penta-2,4-dienyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

S-Penta-2,4-dien-1-yl-L-cysteine is characterized by the presence of a pentadienyl group attached to the cysteine backbone. The molecular structure allows for diverse interactions with biological systems, making it a subject of interest in pharmacological studies. The compound's structure can be represented as follows:C5H7NO2S\text{C}_5\text{H}_7\text{NO}_2\text{S}

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines while sparing normal cells.

Case Study: Anticancer Efficacy

  • Objective : To evaluate the anticancer effects on breast cancer models.
  • Results : The compound led to a significant reduction in tumor growth with an inhibition rate of up to 60% at doses of 20 mg/kg in xenograft models .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against multi-drug resistant bacterial strains.

Case Study: Antimicrobial Efficacy

  • Objective : Assess the antimicrobial activity against resistant bacterial strains.
  • Results : Effective inhibition of growth was observed in multi-drug resistant strains, indicating potential for therapeutic applications in infection control .

Toxicological Studies

Toxicity assessments have been conducted to understand the safety profile of this compound. Studies involving isolated rat renal cortical mitochondria revealed insights into its nephrotoxic potential when metabolized .

Applications in Agriculture

This compound has potential applications in agricultural practices as a biopesticide. Its ability to act as an insecticide has been documented, providing an eco-friendly alternative to synthetic pesticides.

Application Summary

Application AreaDescriptionReference
Medicinal ChemistryAnticancer and antimicrobial properties
ToxicologyNephrotoxicity studies
AgriculturePotential use as a biopesticide

Mechanism of Action

The mechanism by which S-Penta-2,4-dien-1-yl-L-cysteine exerts its effects involves its interaction with various molecular targets. The penta-2,4-dienyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins through its sulfur atom, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analogs of S-penta-2,4-dien-1-yl-L-cysteine include:

Compound Substituent Group Molecular Formula CAS Number Key Features
This compound Penta-2,4-dienyl C₈H₁₁NO₂S Not available Conjugated diene system; extended π-electron delocalization
S-Allyl-L-cysteine (SAC) Allyl (Prop-2-en-1-yl) C₆H₁₁NO₂S 21593-77-1 Single double bond; shorter carbon chain
S-Methyl-L-cysteine Methyl C₄H₉NO₂S 1187-84-4 Saturated substituent; minimal steric hindrance

Key Observations :

  • The penta-2,4-dienyl group introduces a conjugated diene system, which may enhance electrophilic reactivity compared to SAC’s isolated double bond. This could influence interactions with biological targets (e.g., enzyme active sites) or susceptibility to oxidation.
  • SAC’s allyl group is associated with bioactive properties, such as antioxidant and neuroprotective effects in preclinical studies . The extended conjugation in this compound might alter these properties, though experimental data are lacking.

Hazard Profiles and Handling Requirements

Safety data for this compound are unavailable in the provided evidence. However, comparisons can be inferred from SAC’s documented hazards:

Parameter This compound (Inferred) S-Allyl-L-cysteine (SAC)
GHS Hazard Classification Likely higher reactivity (conjugated diene) Skin sensitization (Category 1)
Handling Precautions Use of fume hood, flame-resistant clothing Avoid skin contact; use gloves and eye protection
Storage Store in cool, inert atmosphere Keep away from ignition sources

Rationale :

  • SAC’s skin sensitization risk (H317) suggests that this compound, with a more reactive substituent, may require stricter controls (e.g., full-body chemical suits) to prevent dermal exposure.
  • The conjugated diene in this compound could increase flammability or polymerization risks under heat, necessitating inert storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.